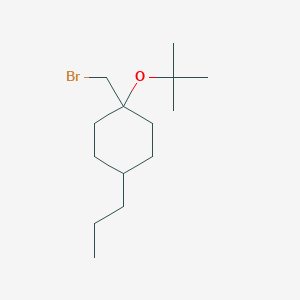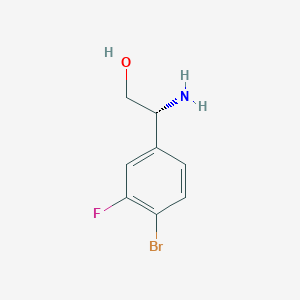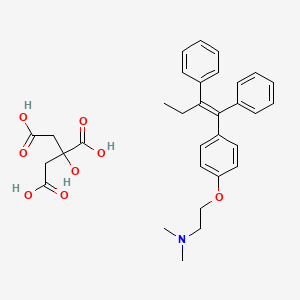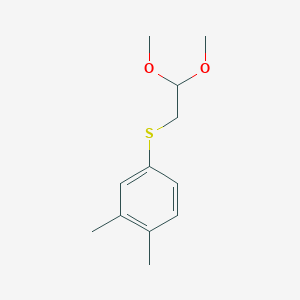
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane is an organic compound with the molecular formula C12H18O2S It is characterized by the presence of a sulfane group attached to a 3,4-dimethylphenyl ring and a 2,2-dimethoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane typically involves the reaction of 3,4-dimethylphenylthiol with 2,2-dimethoxyethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The general reaction scheme is as follows:
3,4-dimethylphenylthiol+2,2-dimethoxyethanol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane involves its interaction with molecular targets through its sulfane and methoxy groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
- (2,2-Dimethoxyethyl)(4-methylphenyl)sulfane
- (2,2-Dimethoxyethyl)(2,3-dimethylphenyl)sulfane
- (2,2-Dimethoxyethyl)(3,5-dimethylphenyl)sulfane
Uniqueness
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
属性
分子式 |
C12H18O2S |
|---|---|
分子量 |
226.34 g/mol |
IUPAC 名称 |
4-(2,2-dimethoxyethylsulfanyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-9-5-6-11(7-10(9)2)15-8-12(13-3)14-4/h5-7,12H,8H2,1-4H3 |
InChI 键 |
GOPUSJYPGMVEKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)SCC(OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


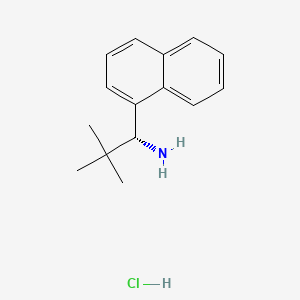
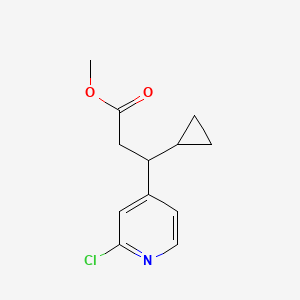
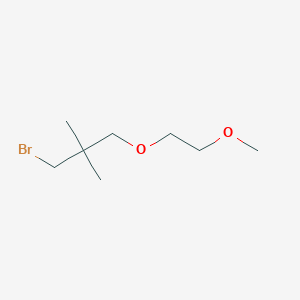
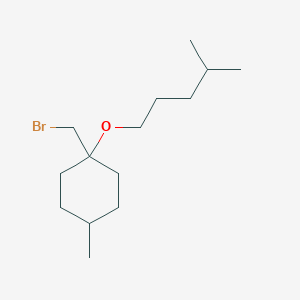
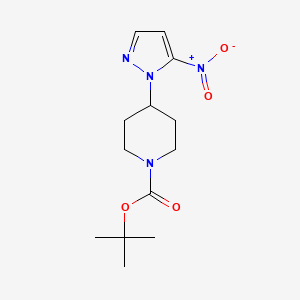
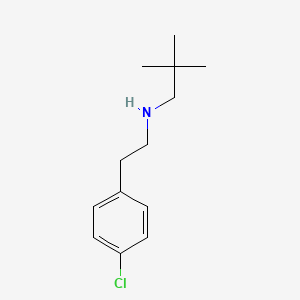
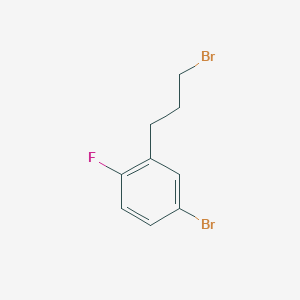
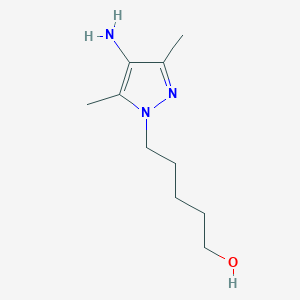
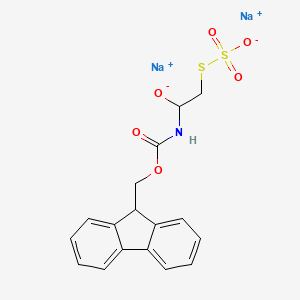
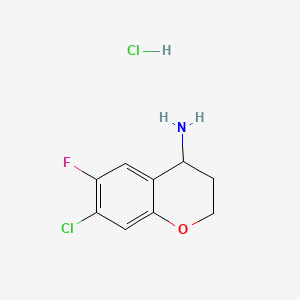
![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)
